REACTION_SMILES
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[CH3:32][N:33]([CH3:34])[CH:35]=[O:36].[CH:17]1([N:18]=[C:19]=[N:20][CH:21]2[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]2)[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31]1.[NH2:12][CH2:13][C:14]([NH2:15])=[O:16].[OH:1][CH:2]1[CH2:3][C:4](=[O:11])[N:5]([CH2:7][C:8](=[O:9])[OH:10])[CH2:6]1>>[OH:1][CH:2]1[CH2:3][C:4](=[O:11])[N:5]([CH2:7][C:8](=[O:10])[NH:12][CH2:13][C:14]([NH2:15])=[O:16])[CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C(=NC1CCCCC1)=NC1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CN1CC(O)CC1=O
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Name
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Type
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product
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Smiles
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NC(=O)CNC(=O)CN1CC(O)CC1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |